1-Fluoro-2-isopropoxybenzene

Beschreibung

Contextual Significance of Fluorinated Aromatic Ethers

The incorporation of fluorine into organic molecules has become a pivotal strategy in modern medicinal chemistry and materials science. researchgate.netacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a compound. acs.org When fluorine is introduced into aromatic ethers, it can enhance properties like metabolic stability, bioavailability, and binding affinity to target proteins. acs.orgmdpi.com This is often attributed to the ability of fluorine to alter the electronic properties of the molecule and to block sites susceptible to metabolic degradation. bldpharm.com

Fluorinated aromatic ethers are key structural motifs in a range of pharmaceuticals and agrochemicals. researchgate.net For instance, the trifluoromethoxy group (-OCF₃), a related functionality, has garnered significant interest in drug design due to its high lipophilicity and electron-withdrawing nature. acs.orgevitachem.com The broader class of fluoroalkyl aryl ethers is also prevalent in important molecules, including the antiarrhythmic drug flecainide (B1672765) and the proton pump inhibitor lansoprazole. The development of efficient synthetic methods to create these ethers, such as palladium-catalyzed cross-coupling reactions, is an active area of research. researchgate.net

Overview of 1-Fluoro-2-isopropoxybenzene as a Subject of Academic Inquiry

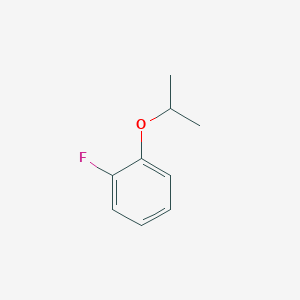

This compound, a member of the fluorinated aromatic ether family, has emerged as a compound of interest for academic and industrial research. evitachem.com Its molecular structure consists of a benzene (B151609) ring substituted with a fluorine atom and an isopropoxy group at the ortho position. evitachem.com This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. evitachem.com

The compound, with the chemical formula C₉H₁₁FO and a molecular weight of 154.18 g/mol , is primarily utilized as an intermediate in the synthesis of more complex organic molecules. evitachem.comnih.gov Its synthesis is commonly achieved through a nucleophilic substitution reaction, for example, by reacting 2-fluorophenol (B130384) with isopropyl bromide in the presence of a base like potassium carbonate. evitachem.com The chemical properties of this compound are summarized in the table below.

| Property | Value |

|---|---|

| IUPAC Name | 1-fluoro-2-propan-2-yloxybenzene nih.gov |

| Molecular Formula | C₉H₁₁FO nih.gov |

| Molecular Weight | 154.18 g/mol nih.gov |

| CAS Number | 1160293-58-2 evitachem.comnih.gov |

| Canonical SMILES | CC(C)OC1=CC=CC=C1F nih.gov |

| InChIKey | KMDIOSJJYCFHRM-UHFFFAOYSA-N nih.gov |

Current Research Landscape and Emerging Trajectories

The current research involving this compound primarily revolves around its application as a key intermediate in the synthesis of novel bioactive compounds and functional materials. researchgate.netevitachem.com In pharmaceutical development, it serves as a precursor for creating more elaborate molecules with potential therapeutic applications. evitachem.com Its structure allows for various chemical transformations, including nucleophilic substitution of the fluorine atom and electrophilic aromatic substitution on the benzene ring. evitachem.com

In biochemical studies, this compound and its derivatives can be employed as molecular probes to investigate enzyme interactions and other biological processes. evitachem.com The presence of both the fluorine atom and the isopropoxy group can influence how the molecule interacts with biological targets, potentially leading to the modulation of enzyme activity. evitachem.com

Emerging research trajectories for fluorinated aromatic ethers, including compounds like this compound, are expanding into the realm of materials science. There is growing interest in the synthesis of novel fluorinated polymers, such as poly(arylene ether)s, which can exhibit desirable properties like high thermal stability and specific solubility characteristics. researchgate.netpreprints.org The incorporation of fluorinated monomers can enhance the performance of these materials for applications in areas like gas separation and optical waveguides. researchgate.netpreprints.org Furthermore, the development of new synthetic methodologies, including visible-light photoredox catalysis, is opening up new avenues for the efficient synthesis of complex fluorinated aromatic compounds. mdpi.com Future research is likely to continue exploring the synthesis of novel fluorinated copolymers and investigating the structure-property relationships that govern their performance in advanced applications. acs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDIOSJJYCFHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Fluoro 2 Isopropoxybenzene

Synthesis of Key Derivatives and Precursors of 1-Fluoro-2-isopropoxybenzene

The synthesis of derivatives of this compound is important for creating a broader range of chemical building blocks for use in medicinal chemistry and materials science.

Halogenated analogues of this compound serve as versatile synthetic intermediates. The additional halogen atom provides a reactive handle for further functionalization through cross-coupling reactions. A representative synthesis is that of 1-bromo-4-fluoro-2-isopropoxy-benzene. chemicalbook.com This compound is prepared using a similar nucleophilic substitution strategy, starting from a halogenated phenol (B47542).

In this synthesis, 2-bromo-5-fluorophenol (B114175) is alkylated with 2-iodopropane. chemicalbook.com The greater reactivity of iodide as a leaving group compared to bromide can be advantageous in this context.

Table 2: Synthesis of 1-Bromo-4-fluoro-2-isopropoxy-benzene

| Role | Compound | Reaction Condition |

|---|---|---|

| Starting Material | 2-Bromo-5-fluorophenol | - |

| Alkylating Agent | 2-Iodopropane | - |

| Base | Potassium Carbonate (K₂CO₃) | - |

| Solvent | N,N-dimethyl-formamide (DMF) | - |

| Temperature | 80 °C | 8 hours |

| Yield | - | 95% |

The resulting product, 1-bromo-4-fluoro-2-isopropoxy-benzene, contains a bromine atom that can be readily used in subsequent palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby creating more complex molecular architectures.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound requires careful control over the placement of the fluoro and isopropoxy groups on the benzene (B151609) ring, a concept known as regioselectivity. Stereoselectivity, which deals with the three-dimensional arrangement of atoms, is not a factor in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters. However, these considerations would become critical if the synthesis involved chiral derivatives or reagents.

Regioselectivity

The primary challenge in synthesizing this compound is ensuring the correct ortho (1,2) substitution pattern. The most common and direct method to achieve this is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. evitachem.com

This process typically involves the reaction of 2-fluorophenol (B130384) with an isopropyl halide (such as isopropyl bromide) in the presence of a base. evitachem.com The regioselectivity is predetermined by the starting material, 2-fluorophenol, which already has the fluorine atom in the desired position. The base, commonly potassium carbonate, deprotonates the hydroxyl group of the 2-fluorophenol to form a more nucleophilic phenoxide ion. This ion then attacks the isopropyl halide, displacing the bromide and forming the ether linkage at the second position on the benzene ring.

The reaction conditions for this method are crucial for achieving a high yield of the desired product.

Interactive Table: Typical Conditions for Williamson Ether Synthesis of this compound

| Parameter | Condition | Purpose |

| Starting Material | 2-Fluorophenol | Provides the benzene ring with the fluorine at position 1. |

| Reagent | Isopropyl bromide | Provides the isopropoxy group. |

| Base | Potassium carbonate (K₂CO₃) | Deprotonates the phenol to form the reactive phenoxide. |

| Solvent | Acetone or Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction. evitachem.com |

| Temperature | Reflux | Provides energy to overcome the activation barrier of the reaction. evitachem.com |

An alternative approach would involve the aromatic nucleophilic substitution (SNAr) on a difluoro- or chlorofluoro-benzene precursor. In such cases, the regioselectivity would be dictated by the activating and directing effects of the substituents already present on the ring. For instance, in related syntheses, a nitro group can be used to activate the ring for nucleophilic attack, directing the incoming nucleophile to the ortho or para position.

Stereoselectivity

As this compound is an achiral molecule, its synthesis does not require stereoselective control. However, the principles of stereoselectivity would be highly relevant in the synthesis of its derivatives that contain chiral centers. For example, if a chiral substituent were present on the isopropoxy group or the benzene ring, methods to control the formation of specific stereoisomers would be necessary. Techniques such as using chiral catalysts, auxiliaries, or starting materials would be employed to achieve high diastereoselectivity or enantioselectivity. Recent advancements in asymmetric synthesis have demonstrated methods for the stereoselective installation of fluorine into organic molecules, which could be applicable to the synthesis of chiral fluorinated aromatic compounds. nih.govsemanticscholar.org

Modern Synthetic Advancements and Green Chemistry Principles in Production

Recent progress in chemical synthesis has emphasized the development of more efficient, cost-effective, and environmentally benign processes. These principles are applicable to the production of this compound, focusing on improving traditional methods and exploring novel catalytic systems.

Modern advancements often focus on optimizing the classical Williamson ether synthesis. This includes the investigation of phase-transfer catalysts (PTCs) to enhance the reaction rate and yield. PTCs facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the isopropyl halide is located, accelerating the reaction under milder conditions. This can lead to reduced energy consumption and potentially allow for the use of less harsh solvents.

Green Chemistry Considerations

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. For the synthesis of this compound, several areas can be addressed:

Atom Economy: The Williamson ether synthesis generally has a good atom economy, as most atoms from the reactants are incorporated into the final product. Byproducts are typically simple inorganic salts, such as potassium bromide.

Solvent Selection: Traditional solvents like DMF are effective but pose environmental and health concerns. Modern approaches explore the use of greener solvents, such as ionic liquids or supercritical fluids, or even solvent-free conditions, to reduce volatile organic compound (VOC) emissions.

Energy Efficiency: The use of microwave irradiation instead of conventional heating (reflux) can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis has been shown to accelerate many organic reactions, including etherifications.

The broader field of organofluorine chemistry is continuously evolving, with new fluorination and fluoroalkylation methods being developed. springernature.com While direct C-H functionalization to introduce the isopropoxy group onto a fluorobenzene (B45895) molecule is challenging due to regioselectivity issues, advancements in directed C-H activation could offer future pathways for more efficient synthesis. These modern methods often utilize transition-metal catalysts to achieve high selectivity and functional group tolerance under mild conditions. dntb.gov.ua

Interactive Table: Comparison of Synthetic Approaches

| Feature | Traditional Method (Williamson Ether Synthesis) | Modern/Green Approach |

| Catalyst/Base | Stoichiometric K₂CO₃ | Catalytic amounts of base; Phase-Transfer Catalysts |

| Solvent | DMF, Acetone | Greener solvents (e.g., ionic liquids), solvent-free |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Reaction Time | Several hours evitachem.com | Potentially minutes to hours |

| Environmental Impact | Moderate (solvent use, energy consumption) | Reduced (less waste, lower energy, safer solvents) |

By integrating these modern synthetic strategies and green chemistry principles, the production of this compound can become more sustainable and efficient, aligning with the contemporary goals of the chemical industry.

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 2 Isopropoxybenzene

Electrophilic Aromatic Substitution (EAS) Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution on 1-Fluoro-2-isopropoxybenzene are controlled by the electronic properties of the existing fluoro and isopropoxy substituents.

The reactivity of the benzene ring towards electrophiles is significantly modified by the attached functional groups. These groups can be classified as either activating, which increase the rate of reaction compared to benzene, or deactivating, which decrease the reaction rate. wikipedia.org

The isopropoxy substituent , as an alkoxy group, is a strong activating group. Its oxygen atom strongly donates electron density to the aromatic ring via the resonance effect (+M), which significantly outweighs its moderate inductive electron withdrawal (-I). This donation of electrons enriches the pi system, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com

In this compound, the powerful activating nature of the isopropoxy group dominates the weak deactivating effect of the fluorine atom. Consequently, the aromatic ring is considered activated towards electrophilic aromatic substitution, reacting faster than benzene itself.

Table 1: Summary of Electronic Effects on EAS Reactivity

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring |

| Fluoro (-F) | Strong (Deactivating) | Weak (Activating) | Weakly Deactivating |

| Isopropoxy (-OCH(CH₃)₂) | Moderate (Deactivating) | Strong (Activating) | Strongly Activating |

Substituents not only affect the rate of EAS but also direct the incoming electrophile to specific positions on the ring. Both the fluoro and isopropoxy groups are classified as ortho, para-directors because their resonance effects stabilize the cationic intermediate (the Wheland intermediate) when the attack occurs at these positions. libretexts.org

In this compound, the directing effects of both groups must be considered:

The fluoro group at position C-1 directs incoming electrophiles to positions C-2, C-4, and C-6.

The isopropoxy group at position C-2 directs incoming electrophiles to positions C-1, C-3, and C-5.

The combined influence points towards substitution at positions C-3, C-4, C-5, and C-6. However, the powerful activating nature of the isopropoxy group makes the positions it strongly influences (C-3 and C-5) particularly favorable. Steric hindrance from the bulky isopropoxy group may disfavor substitution at the adjacent C-3 position. Therefore, electrophilic attack is most likely to occur at the C-4 (para to fluorine) and C-5 (para to isopropoxy) positions, where electronic activation is high and steric hindrance is minimized. Computational studies on related molecules have shown that activation energy barriers can be calculated to predict the most favorable position of attack by an electrophile. evitachem.com

Table 2: Predicted Regioselectivity in EAS of this compound

| Position | Directing Influence | Steric Hindrance | Predicted Reactivity |

| C-3 | Ortho to Isopropoxy | High | Moderate |

| C-4 | Para to Fluoro | Low | High |

| C-5 | Para to Isopropoxy | Low | High |

| C-6 | Ortho to Fluoro | Low | Moderate |

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this mechanism is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The aromatic ring of this compound is electron-rich due to the isopropoxy group and lacks strong electron-withdrawing groups, making it generally unreactive towards traditional SNAr reactions. quora.com

In SNAr reactions, the leaving group's ability to depart is crucial. Halides, particularly fluoride (B91410), are effective leaving groups in this context. Alkoxy groups, such as isopropoxy, are generally considered poor leaving groups due to the high basicity of the corresponding alkoxide anion. Therefore, in a competing scenario on the this compound ring, the fluoride ion is a much better leaving group than the isopropoxide ion. Nucleophilic attack would preferentially displace the fluorine atom, assuming the reaction could be induced.

In substrates possessing multiple potential leaving groups, the reaction conditions, particularly the solvent, can play a critical role in determining the outcome. Research on other polysubstituted aromatic compounds has demonstrated that a solvent-controlled inversion of leaving group ability is possible. sigmaaldrich.com This principle could be applied to a suitably activated derivative of this compound.

The selectivity of nucleophilic substitution can be influenced by how the solvent solvates the transition states leading to the displacement of each group. Polar aprotic solvents like DMF or DMSO, commonly used for SNAr reactions, would likely favor the pathway with the most electronically stable transition state, typically involving the displacement of the best leaving group (fluoride). Protic solvents, through hydrogen bonding, could potentially interact differently with the leaving groups and the nucleophile, possibly altering the selectivity, although displacement of the isopropoxy group would remain challenging without specific activation. sigmaaldrich.com

Table 3: Hypothetical Solvent Effects on Leaving Group Selectivity

| Solvent Type | Interaction Mechanism | Potential Leaving Group Preference |

| Polar Aprotic (e.g., DMF) | Dipole-dipole interactions, solvates cations | Favors displacement of the intrinsically better leaving group (Fluoride) |

| Polar Protic (e.g., Isopropanol) | Hydrogen bonding with nucleophile and leaving groups | May alter transition state energies, but fluoride displacement is still likely favored |

Catalytic Transformations of this compound

Modern synthetic chemistry often employs transition-metal catalysis to achieve transformations that are difficult under classical conditions. This compound serves as a valuable building block in such reactions, particularly in palladium-catalyzed cross-coupling. sigmaaldrich.comevitachem.com

In these transformations, the C-F bond, which is typically robust, can be activated by a palladium catalyst. This allows the aromatic ring to be coupled with various partners, including amines (Buchwald-Hartwig amination), boronic acids (Suzuki coupling), and other organometallic reagents. The use of specialized phosphine (B1218219) ligands is often crucial for facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. The isopropoxy group at the C-2 position can influence the electronic properties and steric environment of the reaction center, potentially affecting catalyst efficiency and selectivity.

Table 4: Potential Catalytic Transformations of this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand |

| Suzuki Coupling | Boronic Acid (RB(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) + Base |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | C-C (sp) | Pd/Cu co-catalysis + Base |

| Heck Coupling | Alkene (R'CH=CH₂) | C-C (sp²) | Pd catalyst + Base |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds. For a substrate like this compound, the C-F bond presents a significant challenge for activation compared to heavier aryl halides, but advances in catalyst design have made such transformations increasingly feasible.

Applications in Carbon-Heteroatom Bond Formation (e.g., C-N Cross-Coupling)

The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forging carbon-nitrogen (C-N) bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is critical for synthesizing arylamines, which are prevalent in pharmaceuticals and electronic materials. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

While aryl fluorides are the least reactive among aryl halides for this transformation, specialized catalyst systems have been developed to facilitate their coupling. These systems typically employ highly electron-rich and sterically hindered phosphine ligands that promote the challenging oxidative addition of the C-F bond to the palladium center. wikipedia.org For this compound, a hypothetical Buchwald-Hartwig reaction would involve its coupling with a primary or secondary amine in the presence of a palladium precursor and a suitable ligand and base.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Component | Example | Role |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. |

| Ligand | t-BuXPhos, BINAP, DPEphos | Stabilizes the palladium center and facilitates the catalytic cycle, especially the oxidative addition and reductive elimination steps. wikipedia.orgnih.govrsc.org |

| Base | NaOt-Bu, Cs₂CO₃, LiHMDS | Deprotonates the amine, enabling it to bind to the palladium complex. libretexts.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

The reaction's success would be highly dependent on the choice of ligand to overcome the high bond dissociation energy of the C-F bond. nih.gov

Oxidative Carbonylation and Alkoxycarbonylation Reactions

Palladium-catalyzed alkoxycarbonylation is an atom-efficient process for converting unsaturated compounds and alcohols into carboxylic acid esters. rsc.org When applied to aryl halides, this reaction introduces an alkoxycarbonyl group (-COOR) onto the aromatic ring, providing access to valuable benzoate (B1203000) derivatives. The reaction typically proceeds by oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion and subsequent attack by an alcohol to yield the ester product. nih.govresearchgate.net

The alkoxycarbonylation of aryl fluorides, including this compound, is significantly more challenging than for aryl bromides or iodides due to the inertness of the C-F bond. The development of highly active catalyst systems, often featuring specialized phosphine ligands, is crucial for achieving this transformation. rsc.orgdntb.gov.ua A successful reaction would convert this compound into an alkyl 2-isopropoxybenzoate, a valuable intermediate for more complex molecules. The key to this process is the design of ligands that facilitate both the C-F bond activation and the subsequent carbonylation steps. rsc.org

Other Transition Metal-Mediated Processes

While palladium is dominant in cross-coupling chemistry, other transition metals, particularly nickel, have emerged as powerful alternatives, especially for activating challenging bonds like C-F. nih.gov Nickel catalysts are often more cost-effective and can exhibit unique reactivity.

Nickel-catalyzed cross-coupling reactions, such as Suzuki or Negishi-type couplings, can be applied to functionalize aryl fluorides. nih.govresearchgate.net The mechanism often involves the oxidative addition of the C-F bond to a Ni(0) species, which is generally more feasible than with palladium. For instance, nickel-catalyzed couplings of 2-fluorobenzofurans with arylboronic acids have been demonstrated to proceed under mild conditions. nih.gov This suggests that a similar strategy could be applied to this compound, coupling it with various organometallic reagents to form new carbon-carbon bonds. The use of specific ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, is often critical for achieving high efficiency. researchgate.net

C-F Bond Activation and Functionalization within the this compound Scaffold

The direct activation and functionalization of the C-F bond in this compound represents a formidable yet highly desirable transformation. nih.gov The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage synthetically challenging. science.gov Research has focused on several strategies to overcome this hurdle.

Transition metal-mediated C-F activation is a primary approach. Low-valent complexes of metals such as nickel, rhodium, zirconium, or niobium can insert into the C-F bond, forming an aryl-metal-fluoride intermediate that can be further functionalized. nih.govresearchgate.net For example, nickel(0) species can react with fluoroarenes to form nickelacyclopropane intermediates, which then undergo β-fluoride elimination to achieve C-F bond cleavage. nih.gov

Additionally, main-group metal reagents have shown promise in mediating the functionalization of fluoroarenes, offering an alternative to transition metals. rsc.org These methods often rely on cooperative effects between different metals or the use of low-valent species to induce C-F activation.

Exploration of Radical and Photoredox Chemistry

In recent years, photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This approach is particularly well-suited for activating strong bonds, including C-F bonds. rsc.org

The general strategy involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the fluoroarene substrate. researchgate.net For this compound, this would involve its reduction to a radical anion. This radical anion is unstable and rapidly ejects a fluoride ion to generate a 2-isopropoxyphenyl radical. This highly reactive aryl radical can then be trapped by various reagents to form new bonds, participating in processes like hydrodefluorination, allylation, or arylation. researchgate.netfluorine1.ru

This photoredox approach avoids the harsh conditions often required for traditional transition metal-catalyzed C-F activation and is compatible with a wide range of functional groups. The development of radical fluorosulfonylation and other radical-mediated difunctionalization reactions of olefins further highlights the potential for creating complex molecules from simple precursors using radical chemistry principles. conicet.gov.ardntb.gov.ua

Advanced Applications in Organic Synthesis and Medicinal Chemistry

1-Fluoro-2-isopropoxybenzene as a Pivotal Synthetic Building Block

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its chemical structure, featuring a fluorine atom and an isopropoxy group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable starting material in multi-step synthetic sequences.

While detailed research on the specific use of this compound in the construction of highly complex natural products or other intricate organic architectures is not extensively documented in publicly available literature, its potential is evident from its chemical reactivity. The presence of the fluoro and isopropoxy groups influences the electron density of the aromatic ring, directing further substitutions. The fluorine atom can also act as a leaving group in nucleophilic aromatic substitution reactions, providing a handle for the introduction of diverse functionalities. For instance, in patent literature, this compound has been listed as an intermediate in synthetic pathways, highlighting its role as a foundational piece in building larger, more complex molecules nih.gov.

The utility of this compound as a precursor for high-value intermediates in the pharmaceutical and agrochemical industries is an area of active interest. Although specific blockbuster drugs or widely used agrochemicals directly derived from this compound are not prominently reported, its structural motifs are relevant to bioactive molecules. For example, related fluorinated and alkoxylated phenyl derivatives are known to be key components in various therapeutic agents. The synthesis of radiolabeled compounds for imaging applications, such as Positron Emission Tomography (PET), often utilizes fluorinated precursors. A patent has described the preparation of this compound as a standard for use in the development of novel radiofluorination methods, which are crucial for producing PET tracers nih.gov. These tracers are instrumental in diagnosing and studying a variety of diseases.

Below is a table summarizing the types of reactions this compound can undergo, making it a useful synthetic intermediate.

| Reaction Type | Reagents/Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., amines, alkoxides) | Substituted isopropoxybenzene (B1215980) derivatives |

| Electrophilic Aromatic Substitution | Nitrating agents, sulfonating agents, etc. | Functionalized this compound derivatives |

| Metalation/Cross-Coupling | Organolithium reagents followed by electrophiles; Palladium catalysts and coupling partners | Arylated or otherwise substituted derivatives |

Contributions to Contemporary Medicinal Chemistry Research

The introduction of fluorine into drug candidates can significantly impact their pharmacological profile. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are exploited by medicinal chemists to fine-tune the properties of lead compounds.

The design of novel therapeutic agents often leverages the beneficial effects of fluorine substitution. While specific drugs developed directly from a this compound scaffold are not widely reported, the principles of its design are relevant. The ortho-fluoro-isopropoxy substitution pattern can influence the conformation of the molecule, which in turn can affect its binding to biological targets. The fluorine atom can engage in favorable interactions, such as hydrogen bonds with protein backbones, while the isopropoxy group can provide steric bulk and modulate lipophilicity. These features are critical in the design of selective and potent inhibitors for various enzymes and receptors.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. Currently, there is a lack of specific, published SAR studies centered on a series of derivatives of this compound. However, it is a common strategy in drug discovery to synthesize a library of analogs around a core scaffold to probe the effects of different substituents. For a hypothetical SAR study of this compound derivatives, chemists would systematically modify the molecule, for example, by introducing various substituents at the remaining open positions on the benzene ring, to assess the impact on a particular biological target.

The following table illustrates a hypothetical SAR exploration for derivatives of this compound.

| Position of Substitution | Type of Substituent | Expected Impact on Activity |

| Para to Fluorine | Electron-withdrawing group (e.g., -CN, -NO2) | May enhance binding through specific electronic interactions. |

| Para to Isopropoxy | Hydrophilic group (e.g., -OH, -COOH) | Could improve aqueous solubility and pharmacokinetic properties. |

| Meta to both | Small alkyl group (e.g., -CH3) | Can probe for specific steric interactions within a binding pocket. |

Computational Drug Design Methodologies

Computational methods provide powerful tools to predict and analyze the behavior of molecules like this compound, accelerating the drug design and discovery process. These in silico techniques allow for the rational design of novel therapeutic agents by modeling molecular interactions and predicting biological activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would be constructed based on its key structural motifs. The benzene ring provides a hydrophobic core, the fluorine atom can act as a hydrogen bond acceptor, and the oxygen of the isopropoxy group can also serve as a hydrogen bond acceptor.

These features can be mapped in 3D space to generate a pharmacophore hypothesis. This model can then be used to screen large virtual libraries of compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to bind to the same target. The relative positions and properties of these features are critical for defining the potential biological activity.

Interactive Table: Pharmacophoric Features of this compound

| Feature ID | Feature Type | Description | Potential Interaction |

| H1 | Hydrophobic | Aromatic benzene ring | van der Waals, π-π stacking |

| HBA1 | Hydrogen Bond Acceptor | Fluorine atom | H-bond with donor groups (e.g., -NH, -OH) |

| HBA2 | Hydrogen Bond Acceptor | Oxygen atom of the isopropoxy group | H-bond with donor groups |

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives based on the this compound scaffold, QSAR models can predict the activity of new, unsynthesized analogs. This is achieved by calculating various molecular descriptors that quantify physicochemical properties.

For instance, a QSAR study might explore how modifying the substituents on the benzene ring affects inhibitory activity against a particular enzyme. Descriptors such as logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters (Hammett constants) would be calculated for each analog. A statistical model is then built to relate these descriptors to the observed biological activity. Studies on other fluorinated aromatic compounds have shown that the position of fluorine substitution can significantly impact potency. nih.govmdpi.com

Interactive Table: Example Descriptors for a Hypothetical QSAR Study

| Compound | R-group Substitution | LogP | Molar Refractivity | Predicted Activity (IC₅₀, µM) |

| Parent | H | 2.61 | 43.5 | 15.2 |

| Analog 1 | 4-Chloro | 3.32 | 48.1 | 8.5 |

| Analog 2 | 4-Methyl | 3.12 | 48.2 | 12.1 |

| Analog 3 | 4-Nitro | 2.59 | 45.3 | 25.7 |

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov In a hypothetical scenario, this compound would be docked into the active site of a target receptor. The docking algorithm samples various conformations and orientations of the molecule, scoring them based on binding energy. This reveals key interactions, such as hydrogen bonds formed by the fluorine or oxygen atoms with amino acid residues, or hydrophobic interactions of the benzene ring. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the system, revealing how the ligand and protein adapt to each other and confirming the stability of the predicted binding mode.

Interactive Table: Potential Interactions from a Molecular Docking Simulation

| Ligand Atom/Group | Interacting Residue | Interaction Type | Distance (Å) |

| Fluorine | ASN 102 (NH) | Hydrogen Bond | 2.9 |

| Isopropoxy Oxygen | SER 150 (OH) | Hydrogen Bond | 3.1 |

| Benzene Ring | PHE 210 | π-π Stacking | 3.8 |

| Isopropyl Group | LEU 98, VAL 105 | Hydrophobic | < 4.0 |

Fragment-Based Drug Discovery Strategies

Fragment-based drug discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. wikipedia.org this compound itself, or simpler substructures like fluorobenzene (B45895), can be considered fragments. The presence of fluorine is particularly advantageous for FBDD, as ¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fragment binding without interference from biological molecules. lifechemicals.comlifechemicals.commdpi.com

Once a fragment like fluorobenzene is identified as a binder, it can be elaborated into a more potent lead compound. This "fragment growing" or "fragment linking" strategy involves chemically modifying the initial hit to improve its affinity and selectivity. The isopropoxy group, for instance, could be added to a fluorobenzene hit to explore a specific pocket within the target's binding site, potentially increasing potency. The use of fluorinated fragments is a growing area in FBDD due to the utility of ¹⁹F NMR in screening. lifechemicals.comdtu.dk

Prediction of Drug Metabolism and Bioactivation Pathways

In silico tools are increasingly used to predict how a compound will be metabolized by the body, which is crucial for assessing its pharmacokinetic profile and potential for toxicity. nih.govunivie.ac.atnews-medical.net For this compound, predictive software can identify potential sites of metabolism.

The primary metabolic pathways for such a molecule would likely involve the cytochrome P450 (CYP) enzyme system. Potential metabolic transformations include:

Aromatic hydroxylation: Addition of a hydroxyl group to the benzene ring, typically at the para-position to the isopropoxy group due to steric hindrance from the ortho-fluoro group.

O-dealkylation: Cleavage of the isopropoxy group to yield 2-fluorophenol (B130384) and acetone.

Oxidation of the isopropyl group: Hydroxylation at the secondary carbon of the isopropyl moiety.

Predicting these pathways helps in designing analogs with improved metabolic stability. For instance, if O-dealkylation is a major clearance pathway, medicinal chemists might replace the isopropoxy group with a more stable ether.

Radiolabeling and Applications in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. Fluorine-18 (¹⁸F) is one of the most widely used radionuclides for PET due to its favorable decay characteristics and half-life (109.8 minutes). frontiersin.org

A derivative of this compound could be developed as a PET tracer. The synthesis would involve introducing the positron-emitting ¹⁸F isotope onto the aromatic ring. This is typically achieved through nucleophilic aromatic substitution (SₙAr) on a precursor molecule containing a suitable leaving group (e.g., a nitro or trimethylammonium group) at the desired position. frontiersin.org Once radiolabeled, the resulting tracer, [¹⁸F]this compound, could be used to image specific targets in the body, such as enzymes or receptors in the brain or in tumors, depending on the biological target for which the molecule has been optimized. nih.govrsc.org The distribution and accumulation of the radiotracer provide quantitative information about the density and location of the target. nih.govresearchgate.net

Applications in Materials Science and Polymer Chemistry

Role as a Monomer or Structural Unit for Advanced Polymeric Materials

Although direct polymerization of 1-Fluoro-2-isopropoxybenzene is not commonly reported, its true value in polymer science is realized when it is first converted into a functionalized monomer. The presence of the fluoro and isopropoxy groups allows for specific chemical modifications, enabling the design of monomers for advanced polymeric materials.

One such pathway involves the bromination of this compound to produce derivatives like 1-bromo-2-fluoro-4-isopropoxybenzene (B1374958) or 4-bromo-2-fluoro-1-isopropoxybenzene. googleapis.com These brominated intermediates are prime candidates for various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for polymer synthesis. By reacting these brominated compounds with difunctional molecules, polymers with a repeating 2-fluoro-isopropoxy-phenylene unit in their backbone can be synthesized. Such polymers are of interest for their potential to exhibit unique thermal, electronic, and optical properties imparted by the specific substitution pattern.

The general approach to synthesizing polymers from such intermediates can be outlined as follows:

| Step | Description | Reactants | Product |

| 1 | Functionalization | This compound, Brominating Agent | Brominated this compound |

| 2 | Polymerization | Brominated Intermediate, Co-monomer (e.g., a diboronic acid or distannane) | Advanced Polymer |

This two-step strategy, where a simple molecule is first elaborated into a polymerizable monomer, is a common and efficient method in modern polymer synthesis. rsc.org

Design and Synthesis of Materials with Tailored Electronic and Optical Properties

The electronic and optical properties of polymeric materials are intrinsically linked to their molecular structure. The incorporation of fluorine atoms and alkoxy groups, such as the isopropoxy group in this compound, provides a powerful tool for tuning these properties.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. When incorporated into a polymer backbone, this can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can lead to materials with wider bandgaps, which can be advantageous for applications such as dielectric layers or host materials in organic light-emitting diodes (OLEDs).

Conversely, the isopropoxy group is an electron-donating group through resonance. The interplay between the electron-withdrawing fluoro group and the electron-donating isopropoxy group can create unique electronic structures within the polymer. This "push-pull" effect can be exploited to design materials with specific charge transport characteristics. For instance, in organic electronics, the ability to fine-tune HOMO and LUMO levels is critical for optimizing charge injection and transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthesis of polymers with tailored optoelectronic properties often involves the copolymerization of donor and acceptor monomers. Precursors derived from this compound could serve as either donor or acceptor units, depending on the co-monomer used. This flexibility allows for the creation of a wide range of materials with customized electronic and optical characteristics.

Development of Fluorinated Materials for Specific Applications

The introduction of fluorine into organic materials can impart a range of desirable properties, including increased thermal stability, chemical resistance, and hydrophobicity. Materials derived from this compound are part of the broader class of fluorinated materials, which find use in a variety of specialized applications.

The presence of the C-F bond, one of the strongest single bonds in organic chemistry, contributes to the enhanced stability of fluorinated polymers. This makes them suitable for use in harsh environments where they may be exposed to high temperatures or corrosive chemicals.

A key application area for fluorinated materials is in the development of advanced coatings. The hydrophobic and oleophobic nature of fluorinated surfaces can lead to self-cleaning and anti-fouling properties, which are valuable in architectural coatings, marine applications, and medical devices.

Contributions to Liquid Crystal Technology

The field of liquid crystals (LCs) relies heavily on the design of molecules with specific shapes and electronic properties to induce and control the various liquid crystalline phases (e.g., nematic, smectic). tcichemicals.com The incorporation of fluorine into liquid crystal molecules is a well-established strategy for tuning their properties. rsc.org The strong dipole moment of the C-F bond can significantly influence the dielectric anisotropy of the liquid crystal, which is a critical parameter for the operation of liquid crystal displays (LCDs). rsc.org

Molecules containing a fluoro-alkoxy-phenyl core, similar to the structure of this compound, are common motifs in liquid crystal design. The fluorine atom can be used to control the molecular packing and intermolecular interactions, which in turn affects the transition temperatures and the type of mesophase formed. rsc.org The isopropoxy group, being a branched alkyl ether, can influence the clearing point (the temperature at which the material becomes an isotropic liquid) and the viscosity of the liquid crystal material.

While this compound itself is not a liquid crystal, it serves as a valuable precursor for the synthesis of more complex liquid crystalline molecules. By adding a rigid core and a flexible tail to the 2-fluoro-isopropoxyphenyl unit, researchers can design new liquid crystal materials with specific properties. For example, it could be a starting point for the synthesis of calamitic (rod-shaped) liquid crystals.

The strategic placement of the fluorine atom and the isopropoxy group can lead to materials with optimized properties for display applications, such as fast switching times and wide viewing angles. The ongoing research into new fluorinated liquid crystals continues to be a promising area for the application of building blocks like this compound.

Computational and Theoretical Investigations of 1 Fluoro 2 Isopropoxybenzene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. For 1-fluoro-2-isopropoxybenzene, such studies would be invaluable in characterizing its electronic nature and predicting its chemical behavior.

Analysis of Molecular Orbitals and Electron Density Distribution

A thorough analysis of the molecular orbitals (MOs) of this compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide critical information about its reactivity. The spatial distribution and energy levels of these frontier orbitals govern the molecule's ability to act as an electron donor or acceptor. Furthermore, mapping the electron density distribution would highlight regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack. The electronegative fluorine atom and the oxygen atom of the isopropoxy group are expected to significantly influence the electron distribution within the benzene (B151609) ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization and Activation Energy Calculations

For any potential reaction involving this compound, computational methods can be used to locate and characterize the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Calculating the activation energy, which is the energy difference between the reactants and the transition state, allows for the prediction of reaction kinetics.

Simulation of Reaction Pathways

By mapping the entire reaction pathway, from reactants to products via the transition state, computational chemistry can provide a step-by-step understanding of the reaction mechanism. This includes the identification of any intermediates and the elucidation of the bond-breaking and bond-forming processes. Such simulations could explore, for example, electrophilic aromatic substitution reactions, detailing how the fluorine and isopropoxy substituents direct incoming electrophiles.

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy, aiding in their experimental identification and characterization. For this compound, this would involve:

NMR Spectroscopy: Calculation of 1H, 13C, and 19F nuclear magnetic resonance (NMR) chemical shifts and coupling constants. These predicted spectra would be invaluable for interpreting experimental data and confirming the molecular structure.

Vibrational Spectroscopy: Prediction of the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. This would help in identifying the characteristic vibrational modes of the molecule.

Electronic Spectroscopy: Calculation of the electronic transitions to predict the ultraviolet-visible (UV-Vis) absorption spectrum. This would provide information about the electronic structure and the nature of the excited states.

Development of Force Fields for Molecular Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecular systems at an atomic level. j-octa.com The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. usc.edu For novel or less common molecules such as this compound, parameters are often not available in standard biomolecular force fields like AMBER or CHARMM. nih.govuiuc.edu Consequently, a specific parameterization process is required to develop a reliable force field before simulations can be performed.

The development of force field parameters for a new molecule like this compound typically involves a systematic, multi-step process that leverages quantum mechanical (QM) calculations to define the classical energy function. nih.govsimtk.org This ensures that the resulting force field accurately represents the molecule's intrinsic properties. The general approach is to use an existing, well-validated force field for organic molecules, such as the Generalized Amber Force Field (GAFF), as a baseline and then derive the necessary missing parameters. chemrxiv.org

The primary steps in this process include:

Quantum Mechanical Calculations: High-level QM calculations are performed to determine the molecule's equilibrium geometry, vibrational frequencies, and electronic charge distribution.

Derivation of Partial Atomic Charges: The electrostatic potential (ESP) calculated from QM is used to derive a set of fixed partial charges centered on each atom.

Parameterization of Bonded Terms: This involves defining the energy constants for bond stretching, angle bending, and, most critically, the torsional rotation around chemical bonds (dihedrals).

Assignment of Non-Bonded Parameters: Van der Waals interactions are typically assigned based on atom types defined within the chosen force field.

Quantum-Driven Parameterization Workflow

The foundation for parameterizing this compound lies in ab initio QM calculations. nih.gov Typically, the molecule's geometry is first optimized using a method like Hartree-Fock (HF) or Density Functional Theory (DFT) with a suitable basis set, such as 6-31G*. nih.gov This provides the lowest-energy conformation of the molecule. Following optimization, a QM calculation is performed to generate the electrostatic potential on the molecular surface.

This QM data serves as the target for fitting the force field parameters. Automated tools and methodologies, such as the General Automated Atomic Model Parameterization (GAAMP) or ForceBalance, can streamline this process by systematically optimizing parameters against QM target data. nih.govsimtk.org

Electrostatic Parameter Derivation

Accurately modeling Coulomb interactions is essential for simulating the intermolecular behavior of a polar molecule like this compound. nih.gov The partial atomic charges are derived by fitting them to reproduce the QM-calculated ESP. The Restrained Electrostatic Potential (RESP) fitting method is a widely used and robust technique for this purpose. It involves multiple steps of fitting to ensure transferability and accuracy.

Below is a table of representative partial atomic charges for this compound, derived from a hypothetical QM/RESP fitting procedure.

| Atom Name | Atom Type | Element | Partial Charge (e) |

| C1 | ca | Carbon | 0.15 |

| C2 | ca | Carbon | -0.18 |

| C3 | ca | Carbon | -0.10 |

| C4 | ca | Carbon | -0.10 |

| C5 | ca | Carbon | -0.10 |

| C6 | ca | Carbon | -0.05 |

| F7 | f | Fluorine | -0.22 |

| O8 | os | Oxygen | -0.45 |

| C9 | c3 | Carbon | 0.25 |

| H10 | hc | Hydrogen | 0.10 |

| C11 | c3 | Carbon | -0.15 |

| H12-14 | hc | Hydrogen | 0.05 |

| C15 | c3 | Carbon | -0.15 |

| H16-18 | hc | Hydrogen | 0.05 |

Note: Charges are hypothetical but representative of what would be expected from a QM/RESP calculation. Atom names are for illustrative purposes.

Bonded Parameter Assignment

The bonded terms in a force field govern the molecule's internal geometry and flexibility. These include bond stretching, angle bending, and dihedral (torsional) angles.

Bond and Angle Parameters: For most bonds (e.g., C-C, C-H) and angles (e.g., C-C-C, H-C-H), parameters can be directly adopted from existing atom types within the GAFF force field. chemrxiv.org The force constants and equilibrium values are assigned by analogy to similar chemical environments.

Dihedral Angle Parameters: The dihedral parameters are crucial for defining the conformational flexibility of this compound, particularly the rotation around the C(aromatic)-O and O-C(isopropyl) bonds. These are parameterized by performing a "dihedral scan" at the QM level. nih.gov In this procedure, the dihedral angle of interest is systematically rotated in increments, and the QM energy is calculated at each step. The resulting energy profile is then used as a target to fit the dihedral term in the force field, which is typically a Fourier series.

The table below shows the key dihedral angles in this compound and hypothetical, but chemically reasonable, parameters that would be derived from fitting to a QM energy profile.

| Dihedral | Atom Types | Amplitude (kcal/mol) | Periodicity | Phase (degrees) |

| C6-C1-O8-C9 | ca-ca-os-c3 | 1.5 | 2 | 180.0 |

| C1-O8-C9-C11 | ca-os-c3-c3 | 0.2 | 3 | 0.0 |

| C1-O8-C9-C15 | ca-os-c3-c3 | 0.2 | 3 | 0.0 |

Note: Parameters are illustrative of a typical dihedral term in a force field.

Non-Bonded (van der Waals) Parameters

The non-bonded interactions, which include van der Waals forces, are described by the Lennard-Jones potential. These parameters are generally not derived from QM calculations for each new molecule but are instead assigned based on the defined atom types from the chosen force field library (e.g., GAFF). Each atom in this compound is assigned an atom type, which carries with it pre-defined Lennard-Jones parameters.

The following table details the GAFF atom types and their corresponding Lennard-Jones parameters for the atoms in this compound.

| Atom | GAFF Atom Type | σ (Å) | ε (kcal/mol) |

| C (aromatic) | ca | 3.3997 | 0.0860 |

| H (aromatic) | ha | 2.6495 | 0.0150 |

| F | f | 3.1181 | 0.0610 |

| O (ether) | os | 3.0665 | 0.1700 |

| C (sp3) | c3 | 3.3997 | 0.1094 |

| H (aliphatic) | hc | 2.4714 | 0.0157 |

Note: These are standard GAFF parameters associated with the assigned atom types.

Upon completion of this comprehensive parameterization, the newly developed force field for this compound enables the molecule to be included in larger, more complex molecular dynamics simulations, allowing for the investigation of its physical properties and interactions with other molecules.

Advanced Analytical Characterization Techniques in Research of 1 Fluoro 2 Isopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule, such as ¹H, ¹³C, and ¹⁹F.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural confirmation of 1-Fluoro-2-isopropoxybenzene.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and the isopropoxy protons. The aromatic region (typically δ 6.8-7.2 ppm) would display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The specific chemical shifts and coupling patterns are influenced by the electron-donating isopropoxy group and the electron-withdrawing, yet ortho-para directing, fluorine atom. The isopropoxy group would exhibit a septet for the methine proton (-CH) around δ 4.5 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around δ 1.3 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbon directly bonded to the fluorine atom (C-1) would appear as a doublet due to one-bond C-F coupling, with a large coupling constant (¹JCF), and its chemical shift would be significantly influenced by the fluorine's high electronegativity. The carbon attached to the isopropoxy group (C-2) would also be clearly identifiable. The remaining four aromatic carbons and the two carbons of the isopropoxy group (methine and methyl) would have characteristic chemical shifts.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly informative for fluorinated compounds. huji.ac.ilwikipedia.org The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom on the aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the ortho, meta, and para protons on the benzene ring, providing valuable information for assigning the proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern. It would also show a clear correlation between the isopropoxy methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, correlations from the isopropoxy protons to the aromatic C-2 carbon would confirm the connectivity of the ether linkage.

Solid-State NMR for Bulk and Crystalline Analysis

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) can be used to study the compound in its solid or crystalline form. This technique can provide insights into the molecular conformation and packing in the solid state. For this compound, ¹³C and ¹⁹F ssNMR could be employed to study polymorphism, if it exists, and to understand intermolecular interactions in the crystal lattice.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures, identifying impurities, and confirming the molecular weight of the target compound. For this compound, a reversed-phase LC method would likely be employed, followed by detection using a mass spectrometer. The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, confirming the molecular weight of 154.18 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection. The resulting mass spectrum will show the molecular ion peak and a series of fragment ions. The fragmentation pattern is a fingerprint of the molecule and can be used for structural elucidation and identification. Expected fragmentation pathways for this compound would likely involve the loss of the isopropyl group or propene from the isopropoxy moiety, as well as fragmentation of the aromatic ring.

Table 2: Expected Key Ions in the Mass Spectrum of this compound Note: These are predicted fragmentation patterns. Actual abundances may vary based on ionization conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Detailed Research Findings:

The theoretical exact mass of the molecular ion of this compound ([M]⁺) can be calculated based on its chemical formula, C₉H₁₁FO. This calculated value serves as a benchmark for experimental HRMS measurements. The primary application of HRMS in the analysis of this compound is to confirm its elemental composition with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value. In research settings, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed.

While specific fragmentation patterns for this compound are not extensively documented in publicly available literature, general principles of mass spectral fragmentation for aromatic ethers and fluorinated compounds can be applied. Fragmentation would likely involve the loss of the isopropoxy group or cleavage of the ether bond, providing further structural confirmation.

Table 1: Theoretical Isotopic Mass Distribution for this compound (C₉H₁₁FO)

| Ion Formula | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₉H₁₁FO | 154.0800 | 100.00 |

| ¹³CC₈H₁₁FO | 155.0834 | 9.94 |

| C₉H₁₀D FO | 155.0863 | 0.17 |

| ¹⁸OC₉H₁₁F | 156.0845 | 0.20 |

| ¹³C₂C₇H₁₁FO | 156.0867 | 0.48 |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD would provide precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state structure. Powder XRD (PXRD) is used to analyze the bulk crystalline form of a sample, identifying crystalline phases and assessing purity.

Detailed Research Findings:

As of the current body of scientific literature, a single-crystal X-ray diffraction structure for this compound has not been reported. The physical state of the compound at room temperature is typically a liquid, which precludes direct analysis by single-crystal XRD without specialized crystallization and low-temperature handling techniques.

In the absence of experimental data, computational modeling could be used to predict the likely crystal packing and generate a theoretical powder diffraction pattern. Such a pattern would be a valuable reference for quality control of any future crystalline samples of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds.

Detailed Research Findings:

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1150 - 1250 |

| Asymmetric C-O-C Stretch | 1200 - 1275 |

| Symmetric C-O-C Stretch | 1020 - 1075 |

Advanced Chromatographic Separations (e.g., 2D-LC, UPLC)

Advanced chromatographic techniques are essential for the separation and quantification of this compound, especially in complex mixtures or for the analysis of its isomers and potential impurities. Ultra-Performance Liquid Chromatography (UPLC) and two-dimensional liquid chromatography (2D-LC) offer significant advantages in terms of resolution, speed, and peak capacity.

Detailed Research Findings:

Specific UPLC or 2D-LC methods for the analysis of this compound are not detailed in the literature. However, based on the analysis of similar fluorinated aromatic compounds, suitable methods can be proposed. For UPLC, a reversed-phase separation on a C18 or a specialized fluoro-phenyl column would likely provide good separation from non-fluorinated analogues and isomers. The use of sub-2 µm particle columns in UPLC allows for faster analysis times and improved resolution.

2D-LC would be particularly useful for the analysis of complex samples containing this compound, where a single chromatographic dimension is insufficient for complete separation. A combination of different separation modes, such as reversed-phase and normal-phase, or utilizing columns with different selectivities, would enhance the separation of this compound from a complex matrix.

Electrochemical Methods for Redox Property Assessment (e.g., Linear Sweep Voltammetry)

Electrochemical methods, such as Linear Sweep Voltammetry (LSV), are used to investigate the redox properties of a compound by measuring the current response to a linearly changing potential. This technique can provide information on the oxidation and reduction potentials of this compound, offering insights into its electronic properties and potential reactivity.

Detailed Research Findings:

Future Perspectives and Challenges in 1 Fluoro 2 Isopropoxybenzene Research

Innovations in Synthetic Methodologies

The synthesis of 1-fluoro-2-isopropoxybenzene and its derivatives has traditionally relied on established methods such as Williamson ether synthesis or nucleophilic aromatic substitution. However, the future of its production and derivatization is geared towards more efficient, selective, and sustainable approaches. Key areas of innovation include the development of late-stage functionalization (LSF) techniques and the adoption of greener synthetic routes.

LSF represents a paradigm shift, allowing for the introduction of the fluorine or isopropoxy group at the final steps of a synthetic sequence. nih.govnih.gov This strategy can rapidly generate a library of analogues from a common precursor, accelerating drug discovery and materials science research. nih.gov Challenges remain in achieving high regioselectivity on complex molecules, but emerging methods in C-H activation, photoredox catalysis, and radical chemistry are promising avenues. nih.govcnr.itresearchgate.netresearchgate.net

| Methodology | Description | Potential Advantage for this compound | Key Challenge |

|---|---|---|---|

| Late-Stage Functionalization (LSF) | Introduction of key functional groups (F, O-iPr) at the end of a synthetic route via C-H activation or other modern methods. nih.gov | Rapid diversification of complex molecules containing the this compound scaffold for SAR studies. | Achieving precise regioselectivity on complex substrates. |

| Photoredox Catalysis | Using light to drive chemical reactions, enabling transformations under mild conditions that are difficult to achieve thermally. cnr.itresearchgate.net | Novel pathways for C-F and C-O bond formation with reduced energy consumption. | Scalability and optimization of quantum yields. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce chemical reactions in a solid state, often without solvents. rsc.org | "Greener" synthesis by eliminating bulk solvents, potentially reducing waste and simplifying purification. rsc.org | Ensuring reaction homogeneity and consistent yields on a large scale. |

| Flow Chemistry | Performing reactions in a continuous-flow reactor rather than a batch process. | Improved safety, better heat and mass transfer, and easier scalability for industrial production. | Initial setup costs and potential for channel clogging with solid byproducts. |

Expanding Applications in Emerging Fields

The unique combination of a fluorine atom and an isopropoxy group on an aromatic ring gives this compound distinct physicochemical properties that can be exploited in various high-tech fields. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netresearchgate.netresearchgate.net

Consequently, this compound is a promising scaffold for the design of novel therapeutic agents. Its structure could be incorporated into molecules targeting enzymes or receptors where the fluorine atom can form specific, favorable interactions (such as with fluorophilic protein crevices), and the isopropoxy group can modulate lipophilicity and conformation. researchgate.netnih.gov

Beyond pharmaceuticals, the field of materials science presents significant opportunities. Fluorinated aromatic compounds are integral to the development of advanced polymers, liquid crystals, and other functional materials. researchgate.netmdpi.com Derivatives of this compound could be explored as monomers for creating fluorinated poly(aryl ether)s. Such polymers are known for their high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in electronics and high-performance coatings. mdpi.com

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for novel pharmaceuticals (e.g., enzyme inhibitors, receptor modulators). | Fluorine can enhance metabolic stability and binding affinity; the isopropoxy group can optimize lipophilicity and molecular conformation. researchgate.netresearchgate.net |

| Agrochemicals | Building block for new herbicides or fungicides. | Fluorination is a common strategy to increase the potency and stability of agrochemicals. nih.gov |

| Materials Science | Monomer for high-performance fluorinated polymers (poly(aryl ether)s). | Fluorinated polymers exhibit high thermal stability, chemical inertness, and desirable optical/electronic properties. mdpi.com |

| Chemical Biology | Precursor for 19F NMR probes. | The 19F nucleus is an excellent NMR probe for studying molecular interactions in biological systems due to its high sensitivity and the absence of a natural background signal. nih.gov |

Integration of Multidisciplinary Approaches

To unlock the full potential of this compound, future research must transcend traditional chemical synthesis and embrace a multidisciplinary approach. The integration of computational chemistry, chemical biology, and materials science will be crucial for rational design and application.

Computational studies, including quantum-theoretical methods and in silico screening, can predict the physicochemical properties, metabolic fate, and potential biological activity of novel derivatives before they are synthesized. rsc.orgresearchgate.net This predictive power can significantly reduce the time and resources spent on trial-and-error synthesis by prioritizing candidates with the highest likelihood of success. For example, molecular docking simulations can guide the design of this compound-based inhibitors that fit precisely into the active site of a target enzyme. researchgate.net

Combining synthetic chemistry with chemical biology will enable the validation of these computational models. Synthesized compounds can be evaluated in biochemical assays to determine their efficacy and mechanism of action. Furthermore, the unique spectroscopic properties of the fluorine atom can be leveraged. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying drug-protein interactions and cellular processes, and derivatives of this compound could be developed as probes for such studies. nih.gov

Sustainable Development and Environmental Impact Considerations

The increasing prevalence of organofluorine compounds in commercial products has led to growing concerns about their environmental fate and persistence. nih.govsocietechimiquedefrance.fr While many highly fluorinated substances (like PFAS) are known to be persistent organic pollutants, lightly fluorinated molecules such as this compound are generally expected to be more amenable to degradation. nih.govsocietechimiquedefrance.fr However, a significant challenge is the lack of specific environmental data for this compound.

Future research must prioritize a thorough life-cycle assessment. This includes:

Green Synthesis: Developing and implementing synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents, in line with the principles of green chemistry. researchgate.net

Biodegradation Studies: Investigating the aerobic and anaerobic degradation pathways of this compound and its derivatives. Understanding its potential for biotransformation and defluorination is critical to assess its environmental persistence. nih.gov

Addressing these environmental and sustainability challenges is not only a regulatory necessity but also a scientific responsibility. By proactively designing greener synthetic processes and thoroughly evaluating the environmental impact, the scientific community can ensure that the future development and application of this compound and related compounds proceed in a sustainable and responsible manner. societechimiquedefrance.fr

Q & A